molecular formula C13H19N3O2 B2564213 2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline CAS No. 926200-11-5

2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline

Cat. No.: B2564213
CAS No.: 926200-11-5
M. Wt: 249.314
InChI Key: FZHHDWXAKBBOKM-UHFFFAOYSA-N
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Description

2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline is a substituted aniline derivative featuring a methoxy group at the 2-position and a 4-methylpiperazine-1-carbonyl moiety at the 5-position of the aromatic ring. Piperazine-containing compounds are frequently explored in medicinal chemistry due to their ability to enhance solubility, improve pharmacokinetics, and interact with biological targets such as kinases and tubulin .

Properties

IUPAC Name

(3-amino-4-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)13(17)10-3-4-12(18-2)11(14)9-10/h3-4,9H,5-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHHDWXAKBBOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline typically involves the reaction of 2-methoxyaniline with 4-methylpiperazine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The methoxy and aniline groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally related compounds, emphasizing substituent variations, biological activities, and applications.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents Molecular Formula Key Properties/Applications References
2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline (hypothetical) 2-OCH₃, 5-(4-Me piperazine carbonyl) C₁₂H₁₇N₃O₂ Potential kinase/tubulin inhibitor (inferred) N/A
5-Fluoro-2-methoxy-4-(4-methylpiperazinyl)aniline 2-OCH₃, 4-piperazinyl, 5-F C₁₂H₁₇FN₃O Pharmaceutical intermediate; no explicit bioactivity reported
2-Chloro-5-(4-methylpiperazine-1-carbonyl)aniline 2-Cl, 5-(4-Me piperazine carbonyl) C₁₂H₁₆ClN₃O Structural analog; limited application data
4-(4-Methylpiperazino)aniline 4-piperazinyl C₁₁H₁₇N₃ Biochemical reagent; CAS 16153-81-4
Fast Red ITR (2-methoxy-5-(diethylaminosulfonyl)aniline) 2-OCH₃, 5-(SO₂N(Et)₂) C₁₁H₁₈N₂O₃S PMMA dopant for laser-induced surface structuring
Rigosertib Intermediate (ON-01500) 2-OCH₃, sulfonylmethyl groups C₁₉H₂₃NO₆S Plk1 kinase inhibitor; anticancer activity (IC₅₀ ~1 µM)
2-Methoxy-5-(pyrrolidin-1-yl)aniline 2-OCH₃, 5-pyrrolidinyl C₁₁H₁₆N₂O Pharmaceutical intermediate; >99% purity

Key Findings from Comparative Analysis:

Biological Activity :

  • The triazole analog 2-Methoxy-5-(1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-5-yl)aniline inhibits tubulin polymerization (IC₅₀ = 4.8 µM), highlighting the impact of heterocyclic substituents on anticancer activity .
  • Rigosertib intermediates (e.g., ON-01500) demonstrate potent kinase inhibition (Plk1, IC₅₀ ~1 µM), emphasizing the role of sulfonylmethyl groups in targeting mitotic pathways .

Material Science Applications :

  • Fast Red ITR lowers the laser energy threshold for PMMA film modification, enabling precise surface structuring via KrF laser irradiation . This contrasts with piperazine-carbonyl analogs, which are more common in biochemical research.

Structural Influence on Function: Piperazine vs. Pyrrolidine: Piperazine derivatives (e.g., 4-(4-methylpiperazino)aniline) are preferred in drug discovery for their basicity and hydrogen-bonding capacity, while pyrrolidine analogs (e.g., 2-Methoxy-5-(pyrrolidin-1-yl)aniline) offer conformational rigidity . Substituent Position: Methoxy at the 2-position (as in Fast Red ITR) enhances electron-donating effects, whereas halogen substituents (e.g., 5-Fluoro in ) may alter metabolic stability.

Biological Activity

2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline is a chemical compound with the formula C₁₃H₁₉N₃O₂, characterized by its unique structural features, including a methoxy group and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Chemical Structure C13H19N3O2\text{Chemical Structure }C_{13}H_{19}N_{3}O_{2}

Key Features:

  • Methoxy Group: Enhances solubility and reactivity.
  • Piperazine Moiety: Contributes to biological activity and interaction with various targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules. Research indicates that the compound may modulate enzyme activity and influence cellular signaling pathways associated with various diseases.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in disease processes, which could be crucial for therapeutic applications.
  • Modulation of Signaling Pathways: It could alter cellular signaling, impacting cell proliferation and survival.

Biological Activity

Research has indicated that this compound exhibits significant biological activities, particularly in the context of anticancer properties and enzyme inhibition.

Anticancer Activity

Studies have highlighted the potential of this compound as an anticancer agent. For instance, it has shown promising results in inhibiting cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MiaPaCa21.32Induction of apoptosis
A4312.06Enzyme inhibition
H1975 (EGFR mutant)5.89Targeting resistant pathways

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Enzyme Inhibition:
    A study investigated the inhibitory effects of this compound on specific kinases involved in cancer progression. The results demonstrated a significant reduction in kinase activity, suggesting its potential as a therapeutic agent against resistant cancer forms.
  • Cell Viability Assays:
    In vitro assays using various cancer cell lines revealed that the compound effectively reduced cell viability at micromolar concentrations, indicating its cytotoxic effects.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds is essential.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Methoxy-5-(4-methylpiperazine-1-carbonyl)benzamideBenzamide derivativeModerate anticancer effects
2-Methoxy-5-(4-methylpiperazine-1-carbonyl)phenolPhenolic structureWeak enzyme inhibition
2-Methoxy-5-(4-methylpiperazine-1-carbonyl)benzoic acidBenzoic acid derivativeLimited anticancer activity

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline?

Answer:
The synthesis of this compound involves a multi-step approach. A common strategy is to couple a substituted aniline derivative with a piperazine-carbonyl moiety. For example:

Core Formation : React 5-amino-2-methoxybenzoic acid with a carbonylating agent (e.g., phosgene or carbonyldiimidazole) to generate the carbonyl intermediate.

Piperazine Conjugation : Introduce the 4-methylpiperazine group via nucleophilic acyl substitution, typically in a polar aprotic solvent (e.g., DMF or DCM) with a base like potassium carbonate to deprotonate the piperazine .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the pure product.
Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid side reactions (e.g., over-alkylation).

Basic: How do environmental factors (pH, temperature) influence the stability of this compound?

Answer:
Stability studies indicate:

  • pH Sensitivity : The compound is stable in neutral to slightly acidic conditions (pH 5–7) but degrades in strongly alkaline environments due to hydrolysis of the carbonyl-piperazine bond .
  • Temperature : Store at 2–8°C for long-term stability. Avoid prolonged exposure to temperatures >40°C, which accelerate decomposition.
  • Light Sensitivity : Protect from UV light to prevent photooxidation of the aniline group.
    Methodological Tip : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC-MS monitoring to identify degradation products .

Advanced: What biochemical pathways are modulated by this compound, and how are these interactions validated experimentally?

Answer:
Structural analogs of this compound (e.g., STA-9122) inhibit tubulin polymerization, disrupting microtubule dynamics in cancer cells . To validate pathway interactions:

In Vitro Assays :

  • Measure tubulin polymerization inhibition using fluorescence-based assays (IC50 values typically 1–10 µM) .
  • Perform competitive binding studies with colchicine to confirm interaction at the β-tubulin site.

Cellular Models :

  • Use apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) in tumor cell lines (e.g., MCF-7, PC-3) .

Molecular Docking : Simulate binding interactions with β-tubulin (PDB ID: 1SA0) to identify critical hydrogen bonds with residues like Val238 and Asn258 .

Advanced: How can researchers resolve contradictions in reported bioactivities of structurally similar aniline derivatives?

Answer:
Discrepancies in IC50 values or mechanistic data often arise from:

  • Structural Variability : Minor substitutions (e.g., trifluoromethyl vs. methoxy groups) alter steric and electronic interactions. Compare analogs using 3D-QSAR models .
  • Experimental Conditions : Differences in assay buffers (e.g., GTP concentration in tubulin assays) or cell line genetic backgrounds. Standardize protocols across labs.
  • Data Normalization : Use reference compounds (e.g., combretastatin A-4) as internal controls in dose-response studies .

Basic: What analytical techniques are optimal for characterizing this compound’s purity and structure?

Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms the methoxy (δ 3.8–4.0 ppm) and piperazine protons (δ 2.3–3.1 ppm). Use DMSO-d6 as a solvent to observe exchangeable NH2 protons .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+ ~318.18) validates molecular weight.
  • HPLC-PDA : Purity >98% achieved using a C18 column (acetonitrile/water + 0.1% TFA) .
  • X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in ethanol .

Advanced: What strategies enhance synthetic yield in multi-step preparations of this compound?

Answer:

  • Catalyst Optimization : Use Pd/C or Ni catalysts for reductive amination steps to improve efficiency .
  • Solvent Selection : Replace DMF with acetonitrile to reduce side reactions during piperazine coupling.
  • Workflow Integration : Employ one-pot synthesis for the carbonyl and piperazine steps to minimize intermediate isolation losses .
  • Scale-Up Considerations : Use continuous flow chemistry for hazardous steps (e.g., phosgene reactions) to enhance safety and reproducibility.

Advanced: How do structural modifications to the piperazine ring impact the compound’s bioactivity?

Answer:

  • Substitution Effects :
    • N-Methylation : Enhances metabolic stability by reducing CYP450-mediated oxidation .
    • Halogenation (e.g., Cl at position 3): Increases tubulin binding affinity but may elevate cytotoxicity .
  • Ring Expansion : Replacing piperazine with homopiperazine decreases potency due to reduced conformational rigidity .
    Validation : Synthesize analogs and compare IC50 values in tubulin polymerization assays. Pair with molecular dynamics simulations to assess binding pocket compatibility .

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